3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester
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Overview
Description
3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a methoxy group, and a carboxylic acid methyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a suitable base.
Benzyloxylation: The benzyloxy group can be added at the 3-position using benzyl alcohol and a suitable catalyst.
Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: De-brominated pyridine derivatives
Substitution: Amino or thio-substituted pyridine derivatives
Scientific Research Applications
3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used as a probe to study biological pathways and enzyme interactions.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various molecular interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the benzyloxy, bromo, and methoxy groups.
2-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the benzyloxy, bromo, and methoxy groups.
2-Bromo-6-methylpyridine: Similar structure but lacks the benzyloxy, methoxy, and carboxylic acid methyl ester groups.
Uniqueness
The uniqueness of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. The presence of the benzyloxy, bromo, and methoxy groups allows for diverse reactivity and potential for creating novel compounds with unique properties.
Properties
IUPAC Name |
methyl 6-bromo-4-methoxy-3-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-8-12(16)17-13(15(18)20-2)14(11)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQMKYZPKPUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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